N-(adamantan-2-yl)-2-chlorobenzamide
Description
Properties
Molecular Formula |
C17H20ClNO |
|---|---|
Molecular Weight |
289.8 g/mol |
IUPAC Name |
N-(2-adamantyl)-2-chlorobenzamide |
InChI |
InChI=1S/C17H20ClNO/c18-15-4-2-1-3-14(15)17(20)19-16-12-6-10-5-11(8-12)9-13(16)7-10/h1-4,10-13,16H,5-9H2,(H,19,20) |
InChI Key |
XNIGRPFCTCGOCF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(adamantan-2-yl)-2-chlorobenzamide typically involves the coupling of adamantane derivatives with 2-chlorobenzoyl chloride. One common method is the reaction of 2-chlorobenzoyl chloride with adamantan-2-amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and advanced purification techniques like recrystallization or chromatography would be employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
N-(adamantan-2-yl)-2-chlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The benzamide moiety can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as the Chan–Lam coupling, where it reacts with boronic acids in the presence of a copper catalyst.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Boronic acids, copper(II) acetate, and bases like DBU in solvents like acetonitrile.
Major Products Formed
Substitution: Products with various substituents replacing the chlorine atom.
Oxidation: Products with oxidized benzamide moiety.
Reduction: Products with reduced benzamide moiety.
Coupling: N-aryl derivatives of adamantane-containing amines.
Scientific Research Applications
N-(adamantan-2-yl)-2-chlorobenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(adamantan-2-yl)-2-chlorobenzamide involves its interaction with specific molecular targets. The adamantane moiety enhances its ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Adamantane-Containing Benzamides
Structural Insights :
- Adamantane Position: Substitution at adamantan-2-yl (vs. For example, AACBA (adamantan-1-ylmethyl) shows potent P2X7 antagonism due to optimized hydrophobic interactions .
- Substituent Effects : The 4-trifluoromethyl group in increases lipophilicity compared to 2-chloro substitution, which may influence membrane permeability.
2-Chlorobenzamide Derivatives with Heterocyclic Moieties
Key Comparisons :
Thiourea and Alkyl/Aryl-Substituted Analogues
Functional Group Impact :
- Thiourea Linkage : The thiourea group in enhances urease inhibition (IC₅₀ = 0.0087 µM) by coordinating with metal ions in the enzyme active site.
- Polar Substituents: Hydroxyl () and aminoethyl () groups improve aqueous solubility, critical for pharmacokinetics.
Structural and Spectroscopic Trends
35Cl NQR and Crystallographic Analysis
- 35Cl NQR Frequencies : Chlorine substituents in 2-chlorobenzamides exhibit frequency shifts depending on side-chain substitution. Alkyl groups lower frequencies (e.g., N-(phenyl)-2-chloro-2-methylacetamide), while aryl groups increase them due to electron-withdrawing effects .
- Bond Lengths : Side-chain substitutions (e.g., adamantane) minimally affect C=O bond lengths but influence C(S)-C(O) distances in thiourea derivatives .
Q & A
Q. What are the established synthetic routes for preparing N-(adamantan-2-yl)-2-chlorobenzamide, and how can reaction conditions be optimized for purity and yield?
- Methodological Answer : The synthesis typically involves coupling 2-chlorobenzoyl chloride with an adamantane-derived amine. For example:
React adamantan-2-amine with 2-chlorobenzoyl chloride in anhydrous dichloromethane (DCM) under nitrogen.
Use triethylamine (TEA) as a base to neutralize HCl by-products.
Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Optimization strategies:
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:
Grow crystals via slow evaporation of a saturated ethanol solution.
Collect data at 173 K using a CCD detector (Mo-Kα radiation, λ = 0.71073 Å).
Refine with SHELXL-97 (R-factor < 0.05) .
Structural Insights :
- The adamantane group adopts a rigid chair conformation.
- Intermolecular N–H⋯O hydrogen bonds form infinite chains along the a-axis (bond length: ~2.02 Å).
- Chlorine atoms participate in weak C–H⋯Cl interactions (3.34 Å) .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution, adamantane positional isomers) affect the biological activity of this compound?
- Methodological Answer :
- SAR Studies :
- Replace chlorine with fluorine: Enhances metabolic stability but reduces P2X7 receptor affinity (IC50 increases from 18 nM to 120 nM) .
- Adamantane positional isomers: 1-yl vs. 2-yl substitution alters lipophilicity (logP increases by 0.3 units for 1-yl), impacting blood-brain barrier penetration .
- Assays :
- In vitro : Measure calcium flux (FLIPR) and YO-PRO-1 uptake in HEK293 cells expressing human P2X7 receptors.
- In vivo : Evaluate carrageenan-induced paw edema in rats (ED50: 10 mg/kg for 2-yl vs. 25 mg/kg for 1-yl) .
Q. How can contradictory data on species-specific P2X7 receptor inhibition (human vs. rat) be resolved when testing this compound?
- Methodological Answer :
- Root Cause Analysis :
- Human P2X7 IC50: 18 nM (calcium flux) vs. Rat P2X7 IC50: 980 nM (YO-PRO-1).
- Species-specific residue differences (e.g., Leu191 in humans vs. Phe191 in rats) reduce binding affinity .
- Mitigation Strategies :
Use chimeric receptors to identify critical binding residues.
Employ molecular dynamics simulations (AMBER force field) to model ligand-receptor interactions.
Validate with radioligand displacement assays (³H-A-804598) .
Q. What analytical techniques are critical for characterizing purity and stability of this compound under varying storage conditions?
- Methodological Answer :
- Purity Analysis :
- HPLC (C18 column, 70:30 MeCN/H2O, 1 mL/min): Retention time ~8.2 min; ensure >98% purity.
- ¹H NMR (DMSO-d6): δ 7.45–7.55 (m, aromatic), 1.60–2.10 (m, adamantane CH2) .
- Stability Studies :
- Accelerated degradation (40°C/75% RH, 4 weeks): Monitor via LC-MS for hydrolysis (amide bond cleavage) or oxidation (adamantane ring).
- Store at –20°C under argon; avoid prolonged exposure to light .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
